molecular formula C7H15N B13164741 Ethyl(pent-4-en-1-yl)amine

Ethyl(pent-4-en-1-yl)amine

Cat. No.: B13164741
M. Wt: 113.20 g/mol
InChI Key: SEMCWGJPMHQEPM-UHFFFAOYSA-N
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Description

Ethyl(pent-4-en-1-yl)amine: is an organic compound with the molecular formula C7H15N It is a primary amine with an ethyl group attached to a pent-4-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing Ethyl(pent-4-en-1-yl)amine involves the reaction of pent-4-en-1-ylmagnesium bromide with ethylamine. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent moisture from interfering with the reaction.

    Reductive Amination: Another method involves the reductive amination of pent-4-en-1-one with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and catalyst can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl(pent-4-en-1-yl)amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: Ethyl(pent-4-en-1-yl)amine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its amine group allows for the formation of various drug-like molecules through functionalization.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of Ethyl(pent-4-en-1-yl)amine depends on its specific application. In general, the compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in substrates. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Pent-4-en-1-amine: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.

    Ethylamine: Lacks the pent-4-en-1-yl chain, resulting in different physical and chemical properties.

Uniqueness: Ethyl(pent-4-en-1-yl)amine’s unique structure, with both an ethyl group and a pent-4-en-1-yl chain, provides a balance of hydrophobicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N-ethylpent-4-en-1-amine

InChI

InChI=1S/C7H15N/c1-3-5-6-7-8-4-2/h3,8H,1,4-7H2,2H3

InChI Key

SEMCWGJPMHQEPM-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC=C

Origin of Product

United States

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